molecular formula C9H12N2O2 B12990152 Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B12990152
M. Wt: 180.20 g/mol
InChI Key: XDJHSXAFMROGHW-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate: is a heterocyclic compound with a molecular formula of C9H12N2O2 It is known for its unique structure, which includes an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the alkylation or acylation of secondary amines, followed by cyclization. For example, treating a precursor with alkyl or arylalkyl bromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the imidazo[1,5-a]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms where the compound binds to a target protein, altering its activity and leading to downstream effects .

Comparison with Similar Compounds

Uniqueness: Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific imidazo[1,5-a]pyridine core, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for designing new compounds with tailored biological activities.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-7-4-2-3-5-11(7)6-10-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJHSXAFMROGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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